5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Lipophilicity Drug Design Lead Optimization

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1518440-13-5) is a synthetic pyrrolidine-2-carboxylic acid derivative containing a 5-oxo lactam and a 3-trifluoromethyl substituent. Its molecular formula is C₆H₆F₃NO₃ with a molecular weight of 197.11 g/mol.

Molecular Formula C6H6F3NO3
Molecular Weight 197.11 g/mol
CAS No. 1518440-13-5
Cat. No. B1431662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
CAS1518440-13-5
Molecular FormulaC6H6F3NO3
Molecular Weight197.11 g/mol
Structural Identifiers
SMILESC1C(C(NC1=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13)
InChIKeyQNSRKTDHKSZVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1518440-13-5): Core Scaffold Identity and Procurement Baseline


5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1518440-13-5) is a synthetic pyrrolidine-2-carboxylic acid derivative containing a 5-oxo lactam and a 3-trifluoromethyl substituent. Its molecular formula is C₆H₆F₃NO₃ with a molecular weight of 197.11 g/mol [1]. The compound features two hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 66.4 Ų, and a predicted XLogP3-AA of 0.2, indicating moderate lipophilicity imparted by the –CF₃ group [1]. The 5-oxopyrrolidine scaffold serves as a versatile building block for generating diverse derivatives through functionalization at the carboxylic acid, the lactam nitrogen, or the C-3 position [2]. The compound is supplied as a racemic mixture (rel-(2R,3R) configuration) and is available at purity grades of 95–98% from multiple vendors .

Why 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid Cannot Be Replaced by Common In-Class Analogs


The 3-trifluoromethyl substituent fundamentally alters the physicochemical profile of the 5-oxopyrrolidine-2-carboxylic acid scaffold. In contrast to the parent 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), the –CF₃ group significantly increases lipophilicity (ΔXLogP3-AA ~0.2 vs. –1.0 for pyroglutamic acid) [1][2] and withdraws electron density, reducing the basicity of the lactam nitrogen and enhancing the acidity of the carboxylic acid [3]. These changes influence membrane permeability, hydrogen-bonding propensity, and the scaffold's ability to engage in fluorine-specific interactions (e.g., orthogonal multipolar C–F···C=O contacts) that are absent in non-fluorinated analogs [4]. Furthermore, the racemic mixture (CAS 1518440-13-5) differs from its enantiopure stereoisomer (2S,3S; CAS 185522-61-6) in both chiral recognition events and crystallinity, which can affect resolution steps and downstream biological readouts. Substituting with a des-fluoro analog or an enantiopure form without verification therefore risks irreproducible synthetic outcomes or invalid structure-activity relationships.

Quantitative Differentiation Evidence for 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid vs. Nearest Analogs


Lipophilicity Advantage Over the Des-Fluoro Parent Scaffold (Pyroglutamic Acid)

The –CF₃ substituent increases the predicted logP by approximately 1.2 units relative to 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid). The target compound has a computed XLogP3-AA of 0.2 [1], whereas pyroglutamic acid (PubChem CID 7405) shows an XLogP3-AA of –1.0 [2]. This gain in lipophilicity is anticipated to improve passive membrane permeability and is consistent with the established effect of trifluoromethyl groups on heterocyclic scaffolds [3].

Lipophilicity Drug Design Lead Optimization

Hydrogen-Bond Donor Count vs. Ester Prodrug Derivatives (e.g., Methyl Ester)

The free carboxylic acid provides two hydrogen-bond donors (HBDs), compared to zero HBDs for the corresponding methyl ester, methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS 1909294-32-1). According to the PubChem computed properties, the target acid has an HBD count of 2 [1], while the methyl ester is expected to have an HBD count of 0. This difference affects aqueous solubility, crystal packing, and the ability to form salt or co-crystal formulations [2].

Prodrug Design Physicochemical Properties Formulation

Racemic Mixture vs. Enantiopure (2S,3S) Form: Sterochemical Configuration and Its Impact on Procurement and Resolution

CAS 1518440-13-5 is the racemic rel-(2R,3R) mixture, whereas CAS 185522-61-6 is the enantiopure (2S,3S)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid [1][2]. Racemic mixtures typically exhibit different melting points, solubilities, and crystallization behaviors compared to single enantiomers. The racemate may serve as a cost-effective starting material for diastereomeric resolution or as a reference standard for chiral HPLC method development [3]. In applications requiring defined absolute stereochemistry, the racemate cannot substitute for the enantiopure form without additional resolution steps.

Stereochemistry Chiral Resolution Synthetic Intermediate

Electron-Withdrawing Effect of –CF₃ Modulates Lactam and Carboxylic Acid Reactivity vs. Non-Fluorinated Lactams

The strong electron-withdrawing effect of the –CF₃ group (Hammett σₘ ≈ 0.43) reduces the electron density on the lactam carbonyl and the adjacent carboxylic acid [1]. This increases the electrophilicity of the lactam carbon, potentially accelerating nucleophilic ring-opening or amidation relative to non-fluorinated 5-oxopyrrolidine-2-carboxylic acid [2]. While no direct kinetic comparison was identified in the literature, class-level inference suggests that the –CF₃ substituent can alter reaction rates and necessitate adjusted conditions for amide coupling or esterification reactions compared to des-fluoro analogs.

Reactivity Amide Bond Formation Scaffold Derivatization

High-Value Application Scenarios for 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Enhancing Passive Permeability with a Fluorinated Lactam Scaffold

The 1.2-unit increase in XLogP3-AA over pyroglutamic acid [1] positions this compound as a favorable core for medicinal chemists seeking to improve membrane permeability of peptidomimetic or proline-analog leads. The –CF₃ group maintains a moderate molecular weight while boosting lipophilicity, potentially improving oral bioavailability or CNS penetration for programs where the parent pyroglutamic acid scaffold is too polar.

Synthetic Methodology Development: Diastereoselective Transformations on Activated Lactam Intermediates

The electron-withdrawing –CF₃ group enhances the electrophilicity of the lactam carbonyl [2], making the scaffold a useful substrate for developing diastereoselective reactions such as the Dakin-West trifluoroacetylation recently reported [3]. Researchers investigating new C–C or C–N bond-forming methodologies on pyrrolidine scaffolds can exploit this electronic activation to achieve selectivity that is not accessible with des-fluoro analogs.

Chiral Reference Standard Preparation: Racemate as a Cost-Effective Starting Point

As the racemic rel-(2R,3R) mixture, CAS 1518440-13-5 serves as an economical starting material for chiral resolution studies or as a reference standard for enantiomeric purity determination via chiral HPLC . Compared to the enantiopure (2S,3S) form (CAS 185522-61-6), the racemate offers lower procurement cost (~€615/50 mg) for method development and validation, provided the application tolerates mixed stereochemistry at the outset.

Physicochemical Profiling and Solid-State Characterization

With two hydrogen-bond donors, six hydrogen-bond acceptors, and a topological polar surface area of 66.4 Ų [4], this compound is suitable for systematic studies of how a single –CF₃ substitution alters the solid-state properties (polymorphism, solubility, hygroscopicity) of pyrrolidine-2-carboxylic acids. Such studies inform formulation and salt-selection strategies for early-stage drug candidates.

Quote Request

Request a Quote for 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.